1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and an azetidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling reactions: The final compound is obtained by coupling the benzo[d][1,3]dioxole moiety with the oxadiazole and azetidine intermediates using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar dioxole ring structure.
5-(benzo[d][1,3]dioxole-5-carbonyl)amino]isophthalate: A compound with a similar benzo[d][1,3]dioxole moiety.
Dimethyl 5-(1,3-benzodioxole-5-carbonylamino)benzene-1,3-dicarboxylate: Another compound with a related structure.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-9-18-19-14(25-9)5-17-15(21)11-6-20(7-11)16(22)10-2-3-12-13(4-10)24-8-23-12/h2-4,11H,5-8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYOHLBTPOZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.